3-methoxy-N-[3-[(3-methoxybenzoyl)amino]naphthalen-2-yl]benzamide
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Overview
Description
The compound 3-methoxy-N-[3-[(3-methoxybenzoyl)amino]naphthalen-2-yl]benzamide is a synthetic molecule with the molecular formula C26H22N2O4 and a molecular weight of 426.472 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[3-[(3-methoxybenzoyl)amino]naphthalen-2-yl]benzamide typically involves the following steps:
Formation of the amide bond: This is achieved by reacting 3-methoxybenzoic acid with an appropriate amine derivative of naphthalene under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This might include continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
The compound 3-methoxy-N-[3-[(3-methoxybenzoyl)amino]naphthalen-2-yl]benzamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to downstream biological effects. The exact pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-methoxy-N-[(3-methoxybenzoyl)aminomethyl]benzamide
- 2-methoxy-N-(3-[(2-methoxybenzoyl)amino]-2-methylphenyl)benzamide
- 3-methoxy-N-[4-(3-{4-[(3-methoxybenzoyl)amino]phenoxy}phenoxy)phenyl]benzamide
Uniqueness
The uniqueness of 3-methoxy-N-[3-[(3-methoxybenzoyl)amino]naphthalen-2-yl]benzamide lies in its specific structural features, such as the combination of methoxy groups and the naphthalene core, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-methoxy-N-[3-[(3-methoxybenzoyl)amino]naphthalen-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O4/c1-31-21-11-5-9-19(13-21)25(29)27-23-15-17-7-3-4-8-18(17)16-24(23)28-26(30)20-10-6-12-22(14-20)32-2/h3-16H,1-2H3,(H,27,29)(H,28,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVYYRBBAQMLAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC3=CC=CC=C3C=C2NC(=O)C4=CC(=CC=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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